What is the chemical structure of 2-(Isochroman-7-yl)acetic acid
What is the chemical structure of 2-(Isochroman-7-yl)acetic acid
An In-Depth Technical Guide to 2-(Isochroman-7-yl)acetic acid: Structural Elucidation, Synthesis, and Pharmacological Applications
Executive Summary
2-(Isochroman-7-yl)acetic acid (Molecular Formula: C11H12O3) is a highly specialized bicyclic compound that serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. Featuring a 3,4-dihydro-1H-2-benzopyran core substituted with an acetic acid moiety at the C7 position, this molecule provides a unique three-dimensional scaffold. It is increasingly utilized in the development of G-protein-coupled receptor 40 (GPR40) agonists for Type 2 diabetes and pyrazolopyrimidine derivatives for targeted oncology and neurodegenerative therapies [1, 2].
This whitepaper provides a comprehensive analysis of its chemical architecture, field-proven synthetic methodologies, analytical validation protocols, and biological applications.
Chemical Structure and Nomenclature Logic
Understanding the spatial and electronic properties of 2-(Isochroman-7-yl)acetic acid requires a precise breakdown of its nomenclature and numbering system [3].
The core scaffold is isochroman (systematically named 3,4-dihydro-1H-2-benzopyran).
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The Heterocyclic Ring: The oxygen atom is designated as position 2. The saturated tetrahydropyran ring comprises a methylene group at C1 (between the oxygen and the aromatic bridgehead C8a), the oxygen at O2, and two methylene groups at C3 and C4.
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The Aromatic Ring: The benzene ring is fused at the C4a and C8a bridgeheads. The aromatic carbons are numbered 5, 6, 7, and 8.
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The Substitution: The C7 position is located exactly para to the C4a bridgehead and meta to the C8a bridgehead. The attachment of the acetic acid group (-CH2COOH) at this specific vector provides optimal steric clearance and hydrogen-bonding geometry for receptor binding.
Logical breakdown of the 2-(Isochroman-7-yl)acetic acid chemical structure.
Physicochemical Profile
The following table summarizes the quantitative physicochemical data of 2-(Isochroman-7-yl)acetic acid, which dictates its pharmacokinetic behavior and solubility profile [3].
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C11H12O3 | Confirms the mono-substituted isochroman core. |
| Molecular Weight | 192.21 g/mol | Highly favorable for fragment-based drug design (FBDD). |
| Topological Polar Surface Area | 46.5 Ų | Excellent membrane permeability; capable of crossing the BBB. |
| LogP (Predicted) | ~2.1 | Optimal lipophilicity for oral bioavailability. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH). |
| H-Bond Acceptors | 3 | Provided by the carboxylate oxygens and the ether oxygen. |
Advanced Synthetic Methodology
Synthesizing 2-(Isochroman-7-yl)acetic acid requires strict regiocontrol. Direct electrophilic aromatic substitution of the isochroman core often yields an inseparable mixture of C6 and C7 isomers. To ensure absolute regiochemical fidelity, a bottom-up approach utilizing a pre-functionalized precursor is the industry standard [4].
Step-by-Step Protocol & Causality
Step 1: Oxa-Pictet-Spengler Cyclization
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Procedure: React 2-(4-bromophenyl)ethanol with paraformaldehyde in the presence of a strong Lewis or Brønsted acid (e.g., Trifluoroacetic acid or BF3·OEt2) in dichloromethane at 0°C to room temperature.
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Causality: The para-bromo substitution on the phenethyl alcohol ensures that upon the acid-catalyzed formation of the oxonium ion and subsequent electrophilic ring closure, the bromine atom is locked precisely at the C7 position of the resulting 7-bromoisochroman. This circumvents all regioselectivity issues.
Step 2: Palladium-Catalyzed Malonate Cross-Coupling
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Procedure: Combine 7-bromoisochroman with diethyl malonate, a palladium source (Pd2(dba)3), a bulky phosphine ligand (e.g., t-Bu3P or XPhos), and a base (Cs2CO3) in anhydrous toluene. Heat to 100°C under argon.
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Causality: The electron-rich, sterically demanding phosphine ligand accelerates the oxidative addition of palladium into the highly stable aryl bromide bond. The base deprotonates the malonate, allowing the enolate to transmetalate and undergo reductive elimination, yielding a diethyl 2-(isochroman-7-yl)malonate intermediate.
Step 3: Hydrolysis and Decarboxylation (Self-Validating Step)
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Procedure: Treat the intermediate with aqueous NaOH in ethanol to saponify the esters. Acidify the aqueous layer with 6M HCl to pH 1, then heat the mixture to 80°C.
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Causality: Saponification yields a geminal dicarboxylic acid, which is thermally unstable. Heating induces decarboxylation via a cyclic transition state. Self-Validation: The vigorous evolution of CO2 gas provides immediate, visual confirmation that the decarboxylation is occurring, driving the reaction to the final mono-acetic acid product.
Step-by-step synthetic workflow for 2-(Isochroman-7-yl)acetic acid.
Analytical Characterization Protocol
To guarantee the structural integrity and purity of the synthesized compound, a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is required.
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Sample Preparation: Dissolve 15 mg of the product in 0.6 mL of deuterated chloroform (CDCl3).
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1H NMR (400 MHz) Verification:
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C1 Protons: Look for a distinct singlet at ~4.7 ppm (2H). This confirms the methylene group situated between the ether oxygen and the aromatic ring.
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C3 & C4 Protons: Observe two coupled triplets at ~3.9 ppm (2H, C3) and ~2.8 ppm (2H, C4), confirming the intact tetrahydropyran ring.
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Acetic Acid CH2: A sharp singlet at ~3.6 ppm (2H) validates the presence of the isolated methylene group of the acetic acid moiety.
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Aromatic Region: A multiplet between 6.9 - 7.1 ppm (3H) confirms the tri-substituted benzene ring.
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2D NMR (HMBC) Cross-Check: Utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe the coupling between the acetic acid methylene protons (~3.6 ppm) and the C7 aromatic carbon. This definitively proves the regiochemistry of the substitution.
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HRMS (ESI-TOF): Run in negative ion mode. The expected [M-H]- peak is m/z 191.0714, validating the exact mass of the target compound.
Pharmacological Applications
The 2-(Isochroman-7-yl)acetic acid scaffold is highly prized in medicinal chemistry due to its conformational rigidity and favorable binding thermodynamics.
GPR40 Agonism in Metabolic Disease: Derivatives of this compound act as potent agonists for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) [1]. The carboxylic acid acts as an electrostatic anchor, mimicking endogenous free fatty acids, while the isochroman core occupies a hydrophobic pocket in the receptor. Activation of GPR40 on pancreatic beta cells triggers a Gq/11-coupled pathway, leading to intracellular calcium mobilization and glucose-dependent insulin secretion, making it a prime target for Type 2 diabetes therapeutics.
Kinase Inhibition in Oncology & Neurology: When the acetic acid moiety is further functionalized (e.g., via amide coupling), the isochroman core is integrated into pyrazolopyrimidine derivatives. These complex molecules serve as highly selective kinase inhibitors, demonstrating excellent blood-brain barrier (BBB) permeability for the treatment of Parkinson's disease and targeted autoimmune/cancer therapies [2].
GPR40 receptor activation pathway by isochroman-based agonists.
References
- European Patent Office. "EP 3 145 915 B1: GPR40 Agonists for the Treatment of Type 2 Diabetes." EPO Publication Server.
- World Intellectual Property Organization. "WO 2018/208132 A1: Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer, autoimmune disease and brain disease." WIPO.
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National Center for Biotechnology Information. "Isochromane (CID 96266)." PubChem Database. Available at: [Link]
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American Chemical Society. "Process Research and Development of an NK-1 Receptor Antagonist. Enantioselective Trifluoromethyl Addition to a Ketone in the Preparation of a Chiral Isochroman." Organic Process Research & Development. Available at: [Link]
